molecular formula C8H8O4 B129427 Methyl 3,4-Dihydroxybenzoate CAS No. 2150-43-8

Methyl 3,4-Dihydroxybenzoate

カタログ番号: B129427
CAS番号: 2150-43-8
分子量: 168.15 g/mol
InChIキー: CUFLZUDASVUNOE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl 3,4-dihydroxybenzoate (MDHB) is a small-molecule phenolic compound extracted from various natural plants, which has garnered significant research interest for its potent antioxidant and cell-protective properties. Studies have illuminated its potential across diverse biological fields, primarily through its ability to activate key cellular defense pathways. A prominent mechanism of action involves the upregulation of the nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant pathway. By stabilizing Nrf2 and inhibiting its ubiquitination, MDHB enhances the expression of downstream antioxidant enzymes, thereby alleviating oxidative damage induced by various stressors . This mechanism has been demonstrated to protect granulosa cells from apoptosis, suggesting a potential research value for improving oocyte and embryo quality in conditions like endometriosis-associated infertility . Beyond reproductive biology, the Nrf2-mediated reduction in reactive oxygen species (ROS) is also central to its established role in inhibiting RANKL-induced osteoclastogenesis, positioning MDHB as a compelling candidate for investigating novel therapeutic strategies for osteoporosis . In neuroscience research, MDHB has shown promising neuroprotective and neurotrophic effects. It has been documented to promote the neurite outgrowth of cortical neurons and induce the differentiation of neural stem cells into cholinergic neurons, which may have implications for studies on neurodegenerative diseases . Furthermore, its efficacy in preserving photoreceptor morphology and function in models of retinitis pigmentosa highlights its application in ophthalmology research, an effect partly mediated by increasing brain-derived neurotrophic factor (BDNF) signaling . Additional research in model organisms has revealed that MDHB can enhance resistance to oxidative stressors and extend lifespan, underscoring its broad utility in biogerontology studies .

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

methyl 3,4-dihydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O4/c1-12-8(11)5-2-3-6(9)7(10)4-5/h2-4,9-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUFLZUDASVUNOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20301804
Record name Methyl 3,4-dihydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20301804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2150-43-8
Record name Methyl 3,4-dihydroxybenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2150-43-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Protocatechuic acid, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002150438
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 3,4-dihydroxybenzoate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146458
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl 3,4-dihydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20301804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 3,4-dihydroxybenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PROTOCATECHUIC ACID, METHYL ESTER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G72J90268X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Validation & Comparative

Assessing the Synergistic Potential of Methyl 3,4-Dihydroxybenzoate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl 3,4-dihydroxybenzoate (MDHB) is a phenolic compound and a major metabolite of antioxidant polyphenols found in sources like green tea.[1][2][3] While research has highlighted its antioxidant, anti-inflammatory, and neuroprotective properties, investigations into its synergistic effects when combined with other bioactive compounds remain limited.[1][4] This guide provides a comparative assessment of the potential synergistic activities of MDHB by examining the established synergistic effects of its parent compound, protocatechuic acid (PCA). The data presented here, derived from studies on PCA, serves as a foundational framework to inform and direct future research into novel therapeutic combinations involving MDHB.

Potential Antimicrobial Synergy

Protocatechuic acid has demonstrated the ability to enhance the efficacy of several conventional antibiotics against various bacterial strains. This suggests that MDHB may also act as a valuable adjunct in antimicrobial therapy, potentially helping to combat antibiotic resistance.

A study on protocatechuic acid revealed synergistic interactions with antibiotics such as levofloxacin, gentamicin, and cefotaxime (B1668864) against pathogenic bacteria.[5] The synergy was quantified by measuring the increase in the zone of inhibition when PCA was combined with the antibiotic compared to the antibiotic alone.

Table 1: Synergistic Antimicrobial Activity of Protocatechuic Acid (PCA) with Various Antibiotics

MicroorganismAntibioticPCA Concentration (µg/mL)Increase in Inhibition Zone (%)Reference
Staphylococcus aureusLevofloxacin5055.98[5]
Staphylococcus aureusGentamicin5020.55[5]
Escherichia coliLevofloxacin5028.45[5]
Escherichia coliNitrofurantoin5026.13[5]
Escherichia coliCotrimoxazole5029.66[5]
Escherichia coliCefotaxime20020.30[5]
Pseudomonas aeruginosaCefotaxime5013.59[5]
Pseudomonas aeruginosaLevofloxacin5015.25[5]

Note: This data is for Protocatechuic Acid (PCA), the parent compound of this compound. Further experimental validation is required for MDHB.

Experimental Protocol: Checkerboard Assay for Antimicrobial Synergy

The checkerboard assay is a common in vitro method to assess the synergistic, additive, indifferent, or antagonistic effects of two antimicrobial agents.[6][7][8][9]

Materials:

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Stock solutions of this compound and the test antibiotic

  • Multichannel pipette

  • Incubator

  • Microplate reader (optional, for OD measurements)

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of MDHB and the antibiotic in a suitable solvent.

    • Dilute the bacterial inoculum to a standardized concentration (e.g., 0.5 McFarland standard).

  • Plate Setup:

    • In a 96-well plate, create a two-dimensional gradient of the two compounds.

    • Serially dilute the antibiotic along the columns (x-axis) and MDHB along the rows (y-axis).

    • Each well will contain a unique combination of concentrations of the two agents.

    • Include control wells with each agent alone to determine their individual Minimum Inhibitory Concentrations (MICs).

  • Inoculation and Incubation:

    • Inoculate each well with the standardized bacterial suspension.

    • Incubate the plate at the optimal temperature for the test organism (e.g., 37°C) for 16-24 hours.

  • Data Analysis:

    • After incubation, visually inspect the wells for turbidity or measure the optical density (OD) to determine bacterial growth.

    • The MIC is the lowest concentration of the drug(s) that inhibits visible growth.

    • Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination using the following formula: FICI = FICA + FICB = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

  • Interpretation of Results:

    • Synergy: FICI ≤ 0.5

    • Additive/Indifference: 0.5 < FICI ≤ 4

    • Antagonism: FICI > 4

Checkerboard_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis prep_mdhb Prepare MDHB Stock dilute_mdhb Serial Dilute MDHB (Rows) prep_mdhb->dilute_mdhb prep_abx Prepare Antibiotic Stock dilute_abx Serial Dilute Antibiotic (Columns) prep_abx->dilute_abx prep_inoculum Prepare Bacterial Inoculum inoculate Inoculate Plate prep_inoculum->inoculate dilute_mdhb->inoculate dilute_abx->inoculate incubate Incubate Plate inoculate->incubate read_mic Read MICs incubate->read_mic calc_fici Calculate FICI read_mic->calc_fici interpret Interpret Results calc_fici->interpret

Caption: Workflow for the checkerboard assay to assess antimicrobial synergy.

Potential Antioxidant Synergy

Phenolic compounds, including catechols, are known for their antioxidant properties.[10] The combination of different antioxidants can lead to synergistic effects, where the total antioxidant capacity is greater than the sum of the individual components. While direct studies on MDHB are lacking, research on combinations of other phenolic acids provides a basis for expecting potential synergy.

Table 2: Examples of Synergistic Antioxidant Activity in Combinations of Plant Extracts Rich in Phenolic Compounds

Extract CombinationAssaySynergy InterpretationReference
Mentha piperita & Thymus vulgaris (Methanol Extracts)DPPHSynergistic (ΣFIC = 0.32)[11]
Mentha piperita & Thymus vulgaris (Methanol Extracts)FRAPSynergistic (ΣFIC = 0.15)[11]
Rosmarinus officinalis & Syzygium aromaticum (Methanol Extracts)FRAPSynergistic (ΣFIC = 0.47)[11]
Thymus vulgaris & Zingiber officinalis (Methanol Extracts)ABTSSynergistic (ΣFIC = 0.19)[11]
Rosmarinus officinalis & Zingiber officinalis (DCM Extracts)ABTSSynergistic (ΣFIC = 0.22)[11]

Note: This table illustrates the principle of antioxidant synergy with compounds structurally related to MDHB. Experimental validation for MDHB in combination with other antioxidants is necessary.

Experimental Protocol: DPPH Radical Scavenging Assay for Antioxidant Synergy

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used method to determine the free radical scavenging activity of antioxidants.[11][12]

Materials:

  • DPPH solution in methanol (B129727)

  • Methanol

  • Stock solutions of MDHB and the other test antioxidant

  • 96-well microtiter plate

  • Microplate reader

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of DPPH in methanol.

    • Prepare serial dilutions of MDHB, the other antioxidant, and their mixtures at various ratios.

  • Assay:

    • Add a fixed volume of the DPPH solution to each well of the microtiter plate.

    • Add the test samples (MDHB alone, other antioxidant alone, and their mixtures) to the wells.

    • Include a control with only methanol and DPPH.

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement:

    • Measure the absorbance of the solutions at a specific wavelength (e.g., 517 nm) using a microplate reader.

  • Calculation of Scavenging Activity:

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(Acontrol - Asample) / Acontrol] x 100 where Acontrol is the absorbance of the control and Asample is the absorbance of the test sample.

  • Synergy Assessment:

    • Compare the scavenging activity of the mixture with the sum of the individual activities of the components. Synergy is indicated if the activity of the mixture is significantly higher than the expected additive effect.

DPPH_Assay_Workflow prep_dpph Prepare DPPH Solution add_dpph Add DPPH to Plate prep_dpph->add_dpph prep_samples Prepare MDHB, Co-antioxidant, and Mixture Dilutions add_samples Add Samples to Plate prep_samples->add_samples add_dpph->add_samples incubate Incubate in Dark add_samples->incubate measure_abs Measure Absorbance incubate->measure_abs calc_scav Calculate % Scavenging measure_abs->calc_scav assess_syn Assess Synergy calc_scav->assess_syn

Caption: Workflow for the DPPH assay to evaluate antioxidant synergy.

Potential Anticancer Synergy

The combination of therapeutic agents is a cornerstone of modern cancer therapy, aiming to enhance efficacy and overcome drug resistance. While direct evidence for MDHB's synergistic anticancer effects is not yet available, its structural similarity to other phenolic compounds that exhibit such properties suggests this is a promising area for investigation.

Experimental Protocol: Combination Index (CI) Method for Anticancer Synergy

The Combination Index (CI) method, based on the median-effect principle of Chou and Talalay, is a quantitative approach to determine synergism, additivism, or antagonism between two or more drugs.[13][14][15][16]

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • MDHB and the other anticancer agent

  • 96-well cell culture plates

  • Cell viability assay reagent (e.g., MTT, MTS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cancer cells in 96-well plates at an appropriate density and allow them to attach overnight.

  • Drug Treatment:

    • Treat the cells with a range of concentrations of MDHB alone, the other anticancer drug alone, and their combination at a fixed ratio (e.g., based on their individual IC50 values).

    • Include untreated control wells.

  • Incubation:

    • Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • Cell Viability Assay:

    • Assess cell viability using a suitable assay (e.g., MTT).

  • Data Analysis:

    • Calculate the fraction of cells affected (Fa) for each drug concentration and combination.

    • Use specialized software (e.g., CompuSyn) to calculate the Combination Index (CI) based on the dose-effect curves.

  • Interpretation of CI Values:

    • Synergy: CI < 1

    • Additive Effect: CI = 1

    • Antagonism: CI > 1

Combination_Index_Workflow seed_cells Seed Cancer Cells treat_cells Treat with MDHB, Co-drug, and Combination seed_cells->treat_cells incubate Incubate treat_cells->incubate viability_assay Perform Cell Viability Assay incubate->viability_assay calc_fa Calculate Fraction Affected (Fa) viability_assay->calc_fa calc_ci Calculate Combination Index (CI) calc_fa->calc_ci interpret_ci Interpret CI Value calc_ci->interpret_ci

Caption: Workflow for the Combination Index method to assess anticancer synergy.

Signaling Pathways

This compound has been shown to exert its antioxidant effects by activating the Nrf2 pathway.[4] The Nrf2 transcription factor plays a crucial role in the cellular defense against oxidative stress by upregulating the expression of antioxidant enzymes. Synergistic effects with other compounds could potentially arise from complementary mechanisms of action, such as the inhibition of pro-oxidant enzymes or the modulation of other cell survival pathways.

Nrf2_Pathway MDHB This compound Nrf2 Nrf2 MDHB->Nrf2 activates ROS Oxidative Stress (e.g., ROS) Keap1 Keap1 ROS->Keap1 induces conformational change in Keap1->Nrf2 releases ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates to nucleus and binds Antioxidant_Enzymes Antioxidant Enzymes (e.g., SOD1, NQO1) ARE->Antioxidant_Enzymes promotes transcription of

Caption: Simplified diagram of the Nrf2 antioxidant pathway activated by MDHB.

Disclaimer: The information provided in this guide regarding the synergistic effects of this compound is based on data from its parent compound, protocatechuic acid, and general principles of pharmacology. Further direct experimental investigation is essential to validate these potential synergies for MDHB. This document is intended for informational purposes for a scientific audience and should not be considered as a recommendation for clinical use.

References

Meta-analysis of studies on the therapeutic potential of Methyl 3,4-Dihydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl 3,4-dihydroxybenzoate (MDHB), a major metabolite of antioxidant polyphenols found in green tea, is emerging as a compound of significant interest in therapeutic research.[1][2] This guide provides a comparative meta-analysis of existing studies on its therapeutic potential, focusing on its antioxidant, anti-inflammatory, neuroprotective, and anticancer properties. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate replication and further investigation.

Comparative Efficacy of this compound

The therapeutic effects of MDHB have been evaluated in various in vitro and in vivo models. This section compares its efficacy across different therapeutic areas and, where available, against other compounds.

Antioxidant Activity

MDHB has demonstrated significant antioxidant properties by mitigating oxidative stress in various cell types.[3][4] A key mechanism is the activation of the Nrf2 antioxidant pathway, which leads to the upregulation of antioxidant enzymes such as SOD1, NQO1, and GCLC.[3][4]

Table 1: Summary of Antioxidant Activity Data for MDHB

Cell LineInducer of Oxidative StressMDHB ConcentrationObserved EffectsReference
Granulosa CellsTert-butyl hydroperoxide (TBHP)Not SpecifiedReversed TBHP-induced oxidative damage; Decreased cellular and mitochondrial ROS; Rescued mitochondrial membrane potential and ATP production.[3][4][3][4]
RGC-5Hydrogen Peroxide (H₂O₂)8, 16, 32 µMIncreased cell survival; Suppressed apoptosis; Scavenged reactive oxygen species; Restored mitochondrial membrane potential.[5][5]
Neuroprotective Effects

MDHB exhibits neuroprotective effects by promoting neuronal survival and function. Studies have shown its ability to protect against apoptosis and promote neurite outgrowth, partly through the BDNF-TrkB signaling pathway.[6][7]

Table 2: Summary of Neuroprotective Activity Data for MDHB

Model SystemInsult/ConditionMDHB Concentration/DoseKey FindingsReference
RGC-5 CellsH₂O₂-induced apoptosis8, 16, 32 µMIncreased cell survival; Regulated Bcl-2 and Bax expression; Suppressed caspase 9 and 3 activation.[5][5]
rd10 mice (Retinitis Pigmentosa model)Retinal degenerationDaily intraperitoneal injection (P12 to P26)Promoted photoreceptor survival; Preserved cone morphology; Enhanced visual behavior and ERG responses.[6][6]
Acute Ocular Hypertension (AOH) mouse modelIschemiaNot SpecifiedProtected retina against AOH injury; Inhibited oxidative stress; Activated BDNF/AKT signaling; Inhibited inflammatory pathways.[8][8]
Neonatal rat cortical neuronsIn vitro culture2, 4, 8 µMSignificantly promoted neurite outgrowth; Increased neuronal survival; Induced brain-derived neurotrophic factor (BDNF) expression.[7][7]
Anti-inflammatory Properties

The anti-inflammatory effects of MDHB are linked to the modulation of key inflammatory pathways, including the NF-κB and TLR signaling cascades.

Table 3: Summary of Anti-inflammatory Activity Data for MDHB

Model SystemInflammatory StimulusMDHB Analog/ConcentrationKey FindingsReference
Zebrafish IBD modelTrinitro-benzene-sulfonic acid (TNBS)Methyl 3-bromo-4,5-dihydroxybenzoate (MBD)Inhibited intestinal migration of immune cells; Enhanced gut mucosal barrier integrity; Improved intestinal peristalsis.[9][10][9][10]
ZebrafishCuSO₄, tail amputation, LPSMethyl 3-bromo-4,5-dihydroxybenzoate (MBD)Inhibited inflammatory responses.[9][10][9][10]
Anticancer Potential

Preliminary evidence suggests that MDHB and its analogs may possess anticancer properties, although this area requires more extensive research. The available data points towards the induction of apoptosis and inhibition of cell proliferation in cancer cell lines.

Table 4: Summary of Anticancer Activity Data for a Related Compound

Cell LineCompoundIC₅₀ ValueKey FindingsReference
MCF-7 (Breast Cancer)Monobenzyltin Schiff base compound2.5±0.50 µg/mL (48h)Induced apoptosis; Caused DNA fragmentation; Increased reactive oxygen species production.[11][11]
OVCAR3 and OAW42 (Ovarian Cancer)MebendazoleNot SpecifiedInhibited cell proliferation, migration, and invasion; Reduced cancer stemness.[12][13][12][13]

Experimental Protocols

This section details the methodologies for key experiments cited in the literature to facilitate reproducibility.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cells in 96-well plates at a density of 1×10⁴ cells/well and allow them to attach for 24 hours.

  • Treatment: Treat the cells with varying concentrations of the test compound (e.g., MDHB) for the desired duration (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the medium and add 150-200 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.[11]

Apoptosis Assay (Flow Cytometry)
  • Cell Treatment: Treat cells with the compound of interest for the specified time.

  • Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Analysis: Analyze the stained cells using a flow cytometer. The different quadrants of the resulting dot plot represent viable, early apoptotic, late apoptotic, and necrotic cells.

Western Blot Analysis
  • Protein Extraction: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay kit.

  • Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Experimental Workflows

The therapeutic effects of this compound are mediated through various signaling pathways. The following diagrams illustrate these mechanisms and typical experimental workflows.

G MDHB-Mediated Nrf2 Antioxidant Pathway MDHB This compound Nrf2 Nrf2 MDHB->Nrf2 promotes nuclear translocation Oxidative_Stress Oxidative Stress (e.g., TBHP, H₂O₂) Oxidative_Stress->Nrf2 induces dissociation from Keap1 ARE Antioxidant Response Element (ARE) Nrf2->ARE binds to Keap1 Keap1 Keap1->Nrf2 sequesters in cytoplasm Antioxidant_Enzymes Antioxidant Enzymes (SOD1, NQO1, GCLC) ARE->Antioxidant_Enzymes activates transcription of Cellular_Protection Cellular Protection (Reduced ROS, Increased Survival) Antioxidant_Enzymes->Cellular_Protection

Caption: MDHB activates the Nrf2 antioxidant pathway.

G Neuroprotective BDNF-TrkB Signaling Pathway MDHB This compound BDNF Brain-Derived Neurotrophic Factor (BDNF) MDHB->BDNF increases expression TrkB TrkB Receptor BDNF->TrkB binds and activates PI3K_AKT PI3K/AKT Pathway TrkB->PI3K_AKT MAPK_ERK MAPK/ERK Pathway TrkB->MAPK_ERK Neuronal_Survival Neuronal Survival and Neurite Outgrowth PI3K_AKT->Neuronal_Survival CREB CREB MAPK_ERK->CREB CREB->Neuronal_Survival

Caption: Neuroprotective action of MDHB via BDNF-TrkB.

G Experimental Workflow for Cell Viability Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Add_MDHB Add MDHB at Various Concentrations Incubate_24h->Add_MDHB Incubate_Treatment Incubate for Desired Time (24, 48, or 72h) Add_MDHB->Incubate_Treatment Add_MTT Add MTT Reagent Incubate_Treatment->Add_MTT Incubate_MTT Incubate for 2-4h Add_MTT->Incubate_MTT Add_Solubilizer Add Solubilizing Agent (e.g., DMSO) Incubate_MTT->Add_Solubilizer Measure_Absorbance Measure Absorbance Add_Solubilizer->Measure_Absorbance End End Measure_Absorbance->End

Caption: Workflow for assessing cell viability (MTT assay).

References

Critical review of the literature on Methyl 3,4-Dihydroxybenzoate's biological effects

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of its Performance with Alternatives Supported by Experimental Data

Methyl 3,4-dihydroxybenzoate (MDHB), a methyl ester of protocatechuic acid, is a phenolic compound found in various natural sources, including green tea.[1] As a metabolite of dietary polyphenols, MDHB has garnered interest within the scientific community for its potential therapeutic properties. This guide provides a critical review of the existing literature on the biological effects of MDHB, offering a comparative analysis with related compounds and detailing the experimental protocols used in its evaluation.

Antioxidant and Neuroprotective Properties

MDHB has demonstrated notable antioxidant and neuroprotective effects in several in vitro and in vivo studies. Its antioxidant activity is primarily attributed to its ability to scavenge free radicals and activate the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a key regulator of cellular antioxidant responses.

Comparative Antioxidant Activity

While specific IC50 values for the radical scavenging activity of MDHB are not extensively reported in the literature, studies on its parent compound, protocatechuic acid (3,4-dihydroxybenzoic acid), provide valuable comparative data. Protocatechuic acid has shown significant antioxidant potential in various assays. For instance, in a DPPH radical scavenging assay, protocatechuic acid exhibited an IC50 value of 0.118 ± 0.001 mg/mL.[2] Another study reported the IC50 of protocatechuic acid in an ABTS scavenging assay to be 125.18 µg/mL.[3] It is important to note that these values are for the parent acid and the esterification in MDHB may influence its antioxidant capacity.

CompoundAssayIC50 ValueReference
Protocatechuic AcidDPPH Radical Scavenging0.118 ± 0.001 mg/mL[2]
Protocatechuic AcidABTS Radical Scavenging125.18 µg/mL[3]
Ferulic AcidABTS Radical Scavenging35.55 µg/mL[3]
Neuroprotective Effects and Associated Signaling Pathways

MDHB has been shown to protect neuronal cells from oxidative stress-induced apoptosis. Studies using the SH-SY5Y human neuroblastoma cell line have demonstrated that pre-treatment with MDHB can mitigate the cytotoxic effects of oxidizing agents. The underlying mechanism for this neuroprotection involves the activation of the Nrf2 pathway.

Nrf2_Activation_by_MDHB cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MDHB This compound (MDHB) Keap1 Keap1 MDHB->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Binds and promotes ubiquitination Proteasome Proteasome Nrf2->Proteasome Degradation Nucleus Nucleus Nrf2->Nucleus Translocation Ub Ubiquitin ARE Antioxidant Response Element (ARE) Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates transcription Nrf2_n Nrf2 Nrf2_n->ARE Binds to

Anti-inflammatory Activity

MDHB also exhibits anti-inflammatory properties, primarily through the modulation of the NF-κB signaling pathway. While direct IC50 values for MDHB in anti-inflammatory assays are scarce, studies on related compounds provide a basis for comparison.

Inhibition of Nitric Oxide Production

In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, a common model for studying inflammation, various phenolic compounds have been shown to inhibit the production of nitric oxide (NO), a key inflammatory mediator. For example, rosmarinic acid methyl ester, a structurally related compound, inhibited NO production with an IC50 of 14.25 µM. Another study on synthetic flavones reported IC50 values for NO inhibition in the range of 17.1 to 19.7 µM.[4]

CompoundCell LineAssayIC50 ValueReference
Rosmarinic Acid Methyl EsterRAW 264.7Nitric Oxide Production Inhibition14.25 µM
2',3',5,7-TetrahydroxyflavoneRAW 264.7Nitric Oxide Production Inhibition19.7 µM[4]
LuteolinRAW 264.7Nitric Oxide Production Inhibition17.1 µM[4]

NFkB_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK TLR4->IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocation Inflammatory_Genes Inflammatory Genes (e.g., iNOS, COX-2) NFkB_n NF-κB NFkB_n->Inflammatory_Genes Activates transcription

Anticancer and Antimicrobial Potential

Preliminary studies suggest that MDHB may possess anticancer and antimicrobial properties, although research in these areas is less extensive.

Anticancer Activity

Data on the anticancer effects of MDHB on specific cell lines like HCT116 and Caco-2 is limited. However, studies on related di-oxidized derivatives of atractyligenin (B1250879) amides have shown IC50 values ranging from 5.35 µM to over 300 µM on HCT116 and Caco-2 colon cancer cells.[5]

Antimicrobial Activity

The antimicrobial activity of MDHB has not been extensively quantified with specific Minimum Inhibitory Concentration (MIC) values. However, the parent compound, protocatechuic acid, has been reported to have antibacterial properties.[6] For context, MIC values for various phytochemicals against E. coli and S. aureus can range widely, from less than 10 µg/mL to over 1000 µg/mL.

Experimental Protocols

Cell Viability Assay (MTT Assay)

MTT_Assay_Workflow A Seed cells in a 96-well plate B Treat cells with varying concentrations of MDHB A->B C Incubate for a specified time (e.g., 24, 48, 72 hours) B->C D Add MTT reagent C->D E Incubate to allow formazan (B1609692) crystal formation D->E F Solubilize formazan crystals with DMSO E->F G Measure absorbance at ~570 nm F->G

Detailed Methodology:

  • Cell Seeding: Plate cells (e.g., SH-SY5Y, RAW 264.7) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of MDHB or a vehicle control.

  • Incubation: Incubate the cells for a specific period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.

Western Blot Analysis for Nrf2 and Keap1

Detailed Methodology:

  • Cell Lysis: After treatment with MDHB, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay, such as the Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Nrf2, Keap1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

This compound demonstrates promising biological activities, particularly as an antioxidant and neuroprotective agent, primarily through the activation of the Nrf2 signaling pathway. Its anti-inflammatory potential via the NF-κB pathway also warrants further investigation. However, a significant gap exists in the literature regarding specific quantitative data (e.g., IC50, MIC values) for MDHB itself. Future research should focus on generating this data to allow for more direct comparisons with other compounds and to better elucidate its therapeutic potential. The detailed experimental protocols provided in this guide can serve as a foundation for such future investigations.

References

Safety Operating Guide

A Guide to the Safe Disposal of Methyl 3,4-Dihydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals, including researchers, scientists, and drug development experts, the proper disposal of chemical waste is a critical component of ensuring a safe and compliant work environment. This guide provides detailed, step-by-step procedures for the safe disposal of Methyl 3,4-dihydroxybenzoate, a compound commonly used in various research and development applications. Adherence to these guidelines is essential to minimize environmental impact and protect personnel from potential hazards.

Hazard Profile and Safety Considerations

This compound is classified as an irritant.[1] It can cause skin and serious eye irritation.[2] In some cases, it may also cause respiratory irritation.[1][2] Therefore, handling and disposal require appropriate personal protective equipment (PPE) and adherence to safety protocols.

Hazard ClassificationDescriptionGHS Pictogram
Skin IrritationCauses skin irritation[2]Warning
Eye IrritationCauses serious eye irritation[2]Warning
Respiratory IrritationMay cause respiratory irritation[2]Warning

Personal Protective Equipment (PPE) for Disposal

Before initiating any disposal procedures, ensure the following personal protective equipment is worn:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Protective gloves (e.g., nitrile rubber).[2]

  • Respiratory Protection: A dust respirator is required if dusts are generated.[2]

  • Body Protection: A lab coat or other protective clothing to prevent skin contact.

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with all federal, state, and local regulations. Do not dispose of this chemical into drains or the environment.[2]

  • Waste Collection:

    • Collect waste this compound in its original container or a clearly labeled, suitable, and closed container for disposal.[3]

    • For spills, carefully sweep the solid material to avoid dust generation and place it into an airtight container for disposal.

  • Waste Storage:

    • Store the waste container in a designated, locked-up area until disposal.[2][3]

    • Keep the container tightly closed.[2]

  • Disposal Method:

    • The primary recommended method of disposal is to send the chemical to an approved waste disposal plant.[2][3]

    • An alternative method involves dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber system. This should only be performed by qualified personnel at a licensed facility.

  • Contaminated Material Disposal:

    • Any materials that have come into contact with this compound, such as gloves, filter paper, or containers, should be handled as hazardous waste and disposed of in the same manner as the chemical itself.[2]

Emergency Procedures for Accidental Release

In the event of an accidental release, follow these steps:

  • Evacuate: Evacuate the immediate area.

  • Ventilate: Ensure adequate ventilation.

  • Containment: Prevent the spill from spreading or entering drains.

  • Clean-up: Wearing appropriate PPE, sweep up the spilled material and place it in a suitable container for disposal as outlined above.

DisposalWorkflow start Start: Disposal of This compound ppe Wear Appropriate PPE: - Safety Goggles - Protective Gloves - Respiratory Protection - Lab Coat start->ppe collect Collect Waste in a Labeled, Closed Container ppe->collect spill Accidental Spill? collect->spill cleanup Follow Spill Cleanup Protocol: - Evacuate & Ventilate - Contain Spill - Sweep into Container spill->cleanup Yes storage Store Waste Securely in a Designated Area spill->storage No cleanup->collect disposal_method Select Disposal Method storage->disposal_method incineration Incineration: Dissolve in Combustible Solvent and Burn in an Approved Incinerator disposal_method->incineration Approved Facility Available waste_plant Dispose at an Approved Waste Disposal Plant disposal_method->waste_plant Standard Procedure end End of Disposal Process incineration->end waste_plant->end

References

Essential Safety and Operational Guide for Handling Methyl 3,4-Dihydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals working with Methyl 3,4-Dihydroxybenzoate. Adherence to these procedures is essential for ensuring laboratory safety and proper chemical management.

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment is mandatory to prevent exposure.[1][2][3] This compound is known to cause skin and serious eye irritation, and may cause respiratory irritation.[2][4][5]

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or glasses. A face shield may be required if there is a splash hazard.[1][3]Protects against dust particles and splashes that can cause serious eye irritation.[3]
Hand Protection Protective gloves (e.g., nitrile, butyl rubber).[3][6]Prevents skin contact, which can cause irritation.[2][3] Gloves must be inspected before use and disposed of properly after.[2]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator is required when dust is generated or if exposure limits are exceeded.[1] A dust respirator is recommended.[3]Minimizes the risk of inhaling dust, which may cause respiratory irritation.[2]
Body Protection Protective clothing, such as a lab coat. Protective boots may be necessary depending on the situation.[3][7]Provides a barrier against accidental skin contact.[1]

Operational Plan: Step-by-Step Handling Protocol

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area.[1][2][8] The use of a local exhaust ventilation system or a chemical fume hood is strongly recommended to minimize dust exposure.[3][7]

  • Ensure that safety showers and eyewash stations are readily accessible and in close proximity to the workstation.[7][9]

  • Before handling, wash hands and any exposed skin thoroughly.[1][2]

2. Handling the Compound:

  • Avoid the formation of dust during handling.[1][8]

  • Do not get the chemical in your eyes, on your skin, or on your clothing.[1]

  • Avoid ingestion and inhalation.[1]

  • When not in use, keep the container tightly closed.[1][2]

  • Store in a cool, dark, and well-ventilated place under an inert atmosphere as the substance is air-sensitive.[1][3]

3. Post-Handling:

  • Wash hands and face thoroughly after handling the substance.[2][3]

  • Contaminated clothing should be removed and washed before reuse.[1][2]

First Aid Measures

Immediate action is crucial in the event of exposure.

Exposure RouteFirst Aid Protocol
Eye Contact Immediately rinse cautiously with plenty of water for at least 15 minutes, also under the eyelids.[1] Remove contact lenses if present and easy to do.[1][2] If eye irritation persists, seek medical advice or attention.[1][2][3]
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes.[1] If skin irritation occurs, get medical advice or attention.[1][2][3] Remove and wash contaminated clothing before reuse.[1][2]
Inhalation Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[1][2] If you feel unwell, call a POISON CENTER or doctor.[1][2] If the person is not breathing, provide artificial respiration.[1]
Ingestion Clean the mouth with water and drink plenty of water afterward.[1] Get medical attention if symptoms occur.[1]

Disposal Plan

Proper disposal of this compound and its containers is imperative to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Disposal: Dispose of the contents and container to an approved waste disposal plant.[1][2] Do not empty into drains.[1]

  • Contaminated Materials: Any materials that have come into contact with the chemical, including gloves and labware, should be treated as hazardous waste and disposed of accordingly.

  • Spill Cleanup: In case of a spill, sweep up the solid material, taking care not to create dust, and place it into a suitable, closed container for disposal.[1][3]

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_post Post-Handling cluster_emergency Emergency Response prep1 Review SDS prep2 Don PPE (Goggles, Gloves, Lab Coat) prep1->prep2 prep3 Verify Ventilation (Fume Hood On) prep2->prep3 handle1 Weigh Compound (Avoid Dust) prep3->handle1 handle2 Perform Experiment handle1->handle2 clean1 Decontaminate Workspace handle2->clean1 clean2 Segregate Waste clean1->clean2 clean3 Dispose of Waste in Approved Containers clean2->clean3 post1 Doff PPE clean3->post1 post2 Wash Hands Thoroughly post1->post2 emergency_node Exposure Event first_aid Follow First Aid Protocol (See Table) emergency_node->first_aid seek_medical Seek Medical Attention first_aid->seek_medical

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 3,4-Dihydroxybenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 3,4-Dihydroxybenzoate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。